molecular formula C18H22N2O2 B5155018 N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide

N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide

Cat. No. B5155018
M. Wt: 298.4 g/mol
InChI Key: ACDZHIMHAGCUIZ-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide, also known as TBN or TBN-1, is a synthetic compound that belongs to the class of nicotinamide derivatives. It is used in scientific research as a tool compound to study the function of nicotinamide adenine dinucleotide (NAD+) and its role in cellular processes. TBN is a potent activator of the NAD+ biosynthesis pathway and has been shown to have various biochemical and physiological effects.

Mechanism of Action

N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide activates the NAD+ biosynthesis pathway by inhibiting the activity of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. This leads to an increase in cellular NAD+ levels, which in turn activates various NAD+-dependent enzymes and signaling pathways.
Biochemical and Physiological Effects
N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide has been shown to have various biochemical and physiological effects. It has been shown to increase mitochondrial function, enhance DNA repair, and improve glucose metabolism. N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide has also been shown to have neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide is a potent activator of the NAD+ biosynthesis pathway and has been shown to have various biochemical and physiological effects. However, it is important to note that N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide is a synthetic compound and may have off-target effects. Additionally, N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide may not be suitable for all experimental systems and may require optimization of concentration and exposure time.

Future Directions

There are many potential future directions for research on N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide. One area of interest is the role of N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide in aging and age-related diseases. N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide has been shown to improve mitochondrial function and enhance DNA repair, which are both important factors in aging. Additionally, N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide may have potential therapeutic applications in diseases such as neurodegenerative disorders, cancer, and metabolic disorders. Further research is needed to fully understand the potential of N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide in these areas.

Synthesis Methods

N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide can be synthesized by reacting 4-tert-butylphenol with ethyl bromide to form 2-(4-tert-butylphenoxy)ethyl bromide. This intermediate is then reacted with nicotinamide in the presence of a base to form N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide.

Scientific Research Applications

N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide is widely used in scientific research to study the role of NAD+ in cellular processes. It has been shown to activate the NAD+ biosynthesis pathway and increase cellular NAD+ levels. This has important implications for various cellular processes, including DNA repair, energy metabolism, and aging.

properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)15-6-8-16(9-7-15)22-12-11-20-17(21)14-5-4-10-19-13-14/h4-10,13H,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDZHIMHAGCUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-tert-butylphenoxy)ethyl]pyridine-3-carboxamide

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